![molecular formula C21H17ClN4O B243247 N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

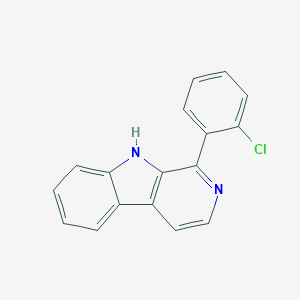

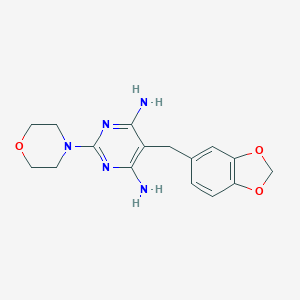

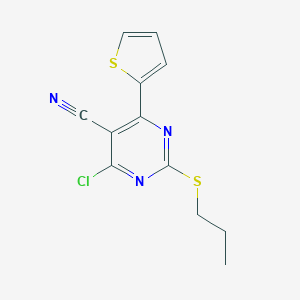

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide, also known as BCBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mécanisme D'action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to bind to the colchicine-binding site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell death. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death.

Biochemical and Physiological Effects:

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in lab experiments include its potent anticancer activity, its ability to act as a fluorescent probe for detecting metal ions, and its versatility as a building block for the synthesis of novel materials. However, there are also some limitations to using N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in lab experiments, such as its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Orientations Futures

There are several potential future directions for the study of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide. One area of research is the development of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide-based materials for various applications such as drug delivery, sensing, and catalysis. Another area of research is the optimization of the synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide to improve the yield and purity of the compound. In addition, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in cancer cells and to explore its potential as a therapeutic agent for cancer treatment.

Méthodes De Synthèse

The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide involves the reaction of 2-chlorobenzylamine with 2-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to obtain the final product, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide. The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been optimized using various methods such as microwave-assisted synthesis and solvent-free synthesis to improve the yield and purity of the compound.

Applications De Recherche Scientifique

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and polymers.

Propriétés

Formule moléculaire |

C21H17ClN4O |

|---|---|

Poids moléculaire |

376.8 g/mol |

Nom IUPAC |

N-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methylamino]benzamide |

InChI |

InChI=1S/C21H17ClN4O/c22-17-6-2-1-5-15(17)13-23-16-11-9-14(10-12-16)20(27)26-21-24-18-7-3-4-8-19(18)25-21/h1-12,23H,13H2,(H2,24,25,26,27) |

Clé InChI |

OWJXUWXWYYJLTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

SMILES canonique |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)

![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)

![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)

![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)

![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)

![6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243204.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)

![3-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243224.png)